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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-4-nitrophenol

Cat. No.: B2404095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on 2-
Isopropyl-5-methyl-4-nitrophenol, a nitrated derivative of thymol. This document summarizes

key quantitative data, outlines detailed experimental and computational protocols, and presents

visual representations of theoretical models to facilitate a deeper understanding of this

compound's physicochemical properties and reaction dynamics.

Core Physicochemical Properties and
Computational Analysis
2-Isopropyl-5-methyl-4-nitrophenol, also known as 4-nitrothymol, has been the subject of

computational studies to elucidate its electronic structure and acid-base properties. Density

Functional Theory (DFT) has been a primary tool in these investigations, offering valuable

insights into its reactivity and potential applications.

Molecular and Computed Properties
Basic molecular and computed properties for 2-Isopropyl-5-methyl-4-nitrophenol are

summarized below.
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Property Value Source

Molecular Formula C10H13NO3 PubChem[1]

Molecular Weight 195.21 g/mol PubChem[1]

IUPAC Name
5-methyl-4-nitro-2-propan-2-

ylphenol
PubChem[1]

CAS Number 36778-56-0 Sigma-Aldrich

XLogP3 3.1 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Acidity and pKa Determination
A significant theoretical investigation into 2-Isopropyl-5-methyl-4-nitrophenol focused on the

accurate computational determination of its acid dissociation constant (pKa). A study by Russo

et al. (2022) established a reliable protocol for predicting the pKa of phenolic compounds,

including 4-nitrothymol.[2][3]

Parameter Value

Experimental pKa 7.40 ± 0.01

Computational Model 2H2O/CAM-B3LYP/SMD

Calculated pKa 7.4

Mean Absolute Error of Model 0.3

Synthesis and Experimental Protocols
The synthesis of 2-Isopropyl-5-methyl-4-nitrophenol has been described, providing a basis

for its experimental investigation.[3]
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Synthesis of 2-Isopropyl-5-methyl-4-nitrophenol (4-
nitrothymol)
The synthesis involves the nitration of thymol. A detailed protocol is provided in the

supplementary information of the study by Russo et al. (2022).[3] While the full experimental

details are extensive, the general workflow is outlined below.

Synthesis Workflow

Thymol

Nitration Reaction

Nitrating Agent
(e.g., HNO3/H2SO4)

Purification

2-Isopropyl-5-methyl-4-nitrophenol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-Isopropyl-5-methyl-4-nitrophenol.

Experimental pKa Determination
The experimental pKa value was determined using UV-Vis spectroscopy. The absorbance of 4-

nitrothymol solutions was measured at different pH values, and the resulting data were fitted to

a sigmoidal curve to determine the pKa.[2][3]

Theoretical Modeling of Reaction Mechanisms
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Theoretical studies have also explored the regioselectivity of the nitration of thymol, the

precursor to 2-Isopropyl-5-methyl-4-nitrophenol. A study by Boulebd et al. (2019) employed

DFT to analyze the reaction pathway.[4]

DFT Study of Thymol Nitration
This study utilized the B3LYP functional with the 6-311+G(d,p) basis set to model the

electrophilic aromatic substitution reaction. The analysis of nucleophilic Fukui functions

identified the C4 carbon atom of thymol as the most susceptible to electrophilic attack, which is

in agreement with the experimental observation of 4-nitrothymol as a major product.[4]

The study calculated the activation energies for the formation of the different sigma-complexes

(para, ortho, and meta isomers). The results indicated that the formation of the para isomer is

kinetically favored.[4]

Isomer Activation Energy (kcal/mol)

σ-para 8.49

σ-ortho 14.06

σ-meta 25.86

The potential energy surface analysis revealed a two-step mechanism for the nitration reaction.

[4]
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Nitration Reaction Mechanism

Thymol + NO2+

Transition State 1

σ-Complex (para)

Transition State 2

4-Nitrothymol + H+

 

Computational Protocol

Functional: CAM-B3LYP

Basis Set: 6-311G+dp

Solvation Model: SMD

Explicit Waters: 2
 

Computational Protocol

Functional: B3LYP

Basis Set: 6-311+G(d,p)

Software: Gaussian 09

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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